Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
Overview
Description
Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a dimethylphenoxy group, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate typically involves the following steps:
Preparation of 2-(2,3-dimethylphenoxy)acetic acid: This can be achieved by reacting 2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2,3-dimethylphenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 4-aminobenzoic acid: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide intermediate.
Esterification: Finally, the amide intermediate is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.
Oxidation: Potassium permanganate or chromium trioxide can be employed.
Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) can be used.
Major Products Formed
Hydrolysis: 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoic acid and propanol.
Oxidation: Various oxidized derivatives of the phenoxy group.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: Its derivatives could be explored for pharmaceutical applications, such as drug development.
Industry: It can be used in the formulation of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate would depend on its specific application. In general, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
- Ethyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
- Propyl 4-[[2-(2-isopropylphenoxy)acetyl]amino]benzoate
Uniqueness
Propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl ester group may influence its solubility and reactivity compared to its methyl or ethyl analogs. Additionally, the presence of the dimethylphenoxy group can affect its interaction with biological targets, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
propyl 4-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-12-24-20(23)16-8-10-17(11-9-16)21-19(22)13-25-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXCVUTFXDCBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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